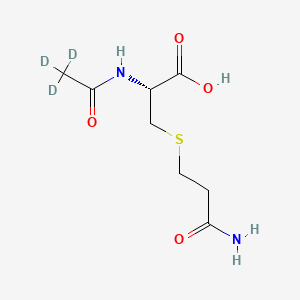![molecular formula C23H30N2O4 B588032 [4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene CAS No. 152187-59-2](/img/structure/B588032.png)
[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) is a polymeric compound formed by the reaction of 1,4-cyclohexanedimethanol and 1,1’-methylenebis(isocyanatobenzene). This compound is known for its high molecular weight and crystalline structure, making it a valuable material in various industrial applications. It is commonly used in the production of high-performance plastics and coatings due to its excellent thermal and mechanical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) typically involves a polycondensation reaction. The process begins with the preparation of 1,4-cyclohexanedimethanol, which can be obtained by the selective hydrogenation of bis(2-hydroxyethylene terephthalate) derived from waste poly(ethylene terephthalate) . The reaction conditions for this step include a temperature range of 150-200°C and a hydrogen pressure of 2-5 MPa.
Next, 1,4-cyclohexanedimethanol is reacted with 1,1’-methylenebis(isocyanatobenzene) in the presence of a catalyst, typically dibutyltin dilaurate, at a temperature of 80-120°C . The reaction proceeds through the formation of urethane linkages, resulting in the polymerization of the two monomers.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of the monomers and catalyst into the reactor, where the polymerization reaction takes place. The resulting polymer is then extruded, cooled, and pelletized for further processing .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under harsh conditions, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used at elevated temperatures (50-100°C).
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions (room temperature to 50°C).
Major Products
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of hydroxyl groups.
Substitution: Introduction of new functional groups, such as alkyl or acyl groups, onto the polymer chain.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and mechanical properties.
Wirkmechanismus
The mechanism of action of 1,4-cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) involves the formation of urethane linkages through the reaction of hydroxyl groups on 1,4-cyclohexanedimethanol with isocyanate groups on 1,1’-methylenebis(isocyanatobenzene). This results in a highly cross-linked polymer network, which imparts excellent thermal and mechanical properties to the material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(ethylene terephthalate): A widely used polyester with similar mechanical properties but lower thermal stability.
Poly(1,4-cyclohexylenedimethylene terephthalate): A polyester with comparable thermal properties but different crystallization behavior.
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate): A bio-based polyester with similar mechanical properties but derived from renewable resources.
Uniqueness
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) stands out due to its unique combination of high molecular weight, excellent thermal stability, and mechanical strength. Its ability to form highly cross-linked networks makes it particularly suitable for applications requiring durable and heat-resistant materials .
Eigenschaften
CAS-Nummer |
152187-59-2 |
|---|---|
Molekularformel |
C23H30N2O4 |
Molekulargewicht |
398.503 |
IUPAC-Name |
[4-(hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H14N2O2.C8H16O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;9-5-7-1-2-8(6-10)4-3-7/h1-7,9H,8,10-11H2;7-10H,1-6H2 |
InChI-Schlüssel |
HYZMTCCRNWXIAU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CO)CO.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
Synonyme |
1,4-Cyclohexanedimethanol polymer with 1,1′-methylenebis[isocyanatoben zene] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)

![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)

